An In-Depth Technical Guide to 3-Phenyloxetan-3-amine: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 3-Phenyloxetan-3-amine: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyloxetan-3-amine is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique structure, featuring a strained four-membered oxetane ring coupled with a phenyl and an amine group, presents a compelling scaffold for the design of novel therapeutic agents. The oxetane motif is increasingly utilized as a bioisostere in drug design to enhance physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the chemical properties, structure, and potential therapeutic applications of 3-phenyloxetan-3-amine, with a focus on its emerging role as a key building block for agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R).
Chemical Properties and Structure
The fundamental chemical and structural characteristics of 3-phenyloxetan-3-amine are summarized below, providing essential data for researchers working with this compound.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Monoisotopic Mass | 149.084063974 Da | [1] |
| Appearance | Solid (hydrochloride salt) | [2] |
| Topological Polar Surface Area | 35.3 Ų | [1] |
| Complexity | 136 | [1] |
| XLogP3 | 0.3 | [1] |
Structural Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 3-phenyloxetan-3-amine | [1] |
| CAS Number | 1211567-54-2 | [1] |
| SMILES | C1C(CO1)(C2=CC=CC=C2)N | [1] |
| InChI | InChI=1S/C9H11NO/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | [1] |
| InChIKey | XISUWHJCLGQGMS-UHFFFAOYSA-N | [1] |
Experimental Protocols: Synthesis of 3-Phenyloxetan-3-amine
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 3-phenyloxetan-3-amine.
Detailed Methodology (Adapted)
Step 1: Activation of the Hydroxyl Group of 3-Phenyloxetan-3-ol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-phenyloxetan-3-ol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C and add a suitable base, such as triethylamine (1.5 equivalents).
-
Activation: Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the activated intermediate.
Step 2: Nucleophilic Substitution with an Azide Source
-
Reaction Setup: Dissolve the activated intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).
-
Azide Addition: Add sodium azide (NaN₃, 1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Reduction of the Azide to the Amine
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2-3 equivalents), in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C.
-
Addition of Azide: Slowly add a solution of the azide intermediate from Step 2 in the same anhydrous solvent to the reducing agent suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Workup: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash with the ether solvent. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 3-phenyloxetan-3-amine.
Relevance in Drug Development: Targeting the GLP-1 Receptor
Recent advancements in medicinal chemistry have highlighted the potential of 3-phenyloxetane derivatives as potent and selective agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R).[3] The GLP-1R is a well-established therapeutic target for the treatment of type 2 diabetes and obesity.[3] Activation of this receptor leads to a cascade of downstream signaling events that promote glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety.[1][4]
The incorporation of the 3-phenyloxetane-3-amine scaffold into small molecule GLP-1R agonists offers a promising strategy to develop orally bioavailable alternatives to the currently available injectable peptide-based therapies.[3]
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1R agonist, such as a derivative of 3-phenyloxetan-3-amine, to the GLP-1 receptor on pancreatic β-cells initiates a G-protein-coupled signaling cascade.
Caption: GLP-1 Receptor signaling pathway in pancreatic β-cells.
This signaling cascade primarily involves the activation of the Gαs subunit of the G-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[1] Both PKA and Epac2 play crucial roles in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.[1]
Conclusion
3-Phenyloxetan-3-amine is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features and favorable physicochemical properties make it an attractive scaffold for the development of novel therapeutics. The recent emergence of 3-phenyloxetane derivatives as potent GLP-1R agonists underscores the significant potential of this compound in the ongoing search for effective treatments for type 2 diabetes and obesity. The synthetic methodologies and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and capitalize on the therapeutic promise of 3-phenyloxetan-3-amine and its derivatives.
References
- 1. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
